Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a triazolo-pyridazine core
Properties
Molecular Formula |
C20H22N6O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H22N6O3/c1-2-29-20(28)15-3-5-16(6-4-15)22-19(27)14-9-11-25(12-10-14)18-8-7-17-23-21-13-26(17)24-18/h3-8,13-14H,2,9-12H2,1H3,(H,22,27) |
InChI Key |
KGIVWELBJYNUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple stepsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Antitumor Activity
Research indicates that Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate exhibits significant antitumor properties. It primarily targets the c-MET receptor tyrosine kinase, which is implicated in various cancers. The inhibition of c-MET signaling pathways can lead to:
- Reduced tumor cell proliferation : Studies have shown that this compound can decrease cell viability in c-MET expressing cancer cell lines.
- Induction of apoptosis : It promotes programmed cell death in tumor cells, contributing to its antitumor efficacy.
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties. This potential is linked to its ability to modulate neurotransmitter systems and reduce excitotoxicity associated with neurodegenerative diseases. The compound's interactions with NMDA receptors could mitigate the effects of excessive glutamate signaling.
Cancer Therapy
Given its specific action on the c-MET pathway, this compound may serve as a targeted therapeutic agent for cancers characterized by aberrant c-MET signaling. Preclinical studies have demonstrated promising results:
| Study | Findings |
|---|---|
| In vitro assays | Significant decrease in cell viability among c-MET expressing cancer cell lines. |
| Murine model study | Administration led to reduced tumor size and improved survival rates compared to control groups. |
Neurological Disorders
The compound's neuroprotective effects suggest potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate excitotoxic pathways could provide therapeutic benefits in managing these conditions.
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with the compound resulted in a marked reduction in tumor cell proliferation in various cancer models.
- Case Study 2 : In vivo studies using murine models showed that the compound effectively reduced tumor growth and enhanced overall survival rates.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Triazolo-pyridazine derivatives: These compounds share the triazolo-pyridazine core and may have similar biological activities.
Piperidine derivatives: These compounds feature the piperidine ring and can have diverse pharmacological effects.
Benzoate derivatives: These compounds contain the benzoate group and are used in various chemical and biological applications.
Each of these similar compounds has unique properties and applications, making this compound a valuable addition to the family of triazolo-pyridazine derivatives.
Biological Activity
Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H20N6O3
- Molecular Weight : 368.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Triazole compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted the effectiveness of triazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could possess comparable activities .
Anticancer Activity
Triazolo-pyridazine derivatives have also been investigated for their anticancer effects. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to inhibit cell proliferation in HeLa cells by affecting the cell cycle .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has garnered attention. Specifically, it may act on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Inhibition of DHODH can lead to decreased proliferation of rapidly dividing cells, making it a target for cancer therapy .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
